molecular formula C14H22N2O4S B4758812 3-(ethylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide

3-(ethylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide

Cat. No.: B4758812
M. Wt: 314.40 g/mol
InChI Key: YIEATBZLERZTNG-UHFFFAOYSA-N
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Description

3-(Ethylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and antipsychotic agents. This compound features a benzamide core substituted with an ethylsulfamoyl group, a methoxy group, and an isobutyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: of a suitable benzene derivative to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Sulfonation: to introduce the ethylsulfamoyl group.

    Methoxylation: to add the methoxy group.

    Amidation: to form the final benzamide structure with the isobutyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to a thiol group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of 3-(ethylsulfamoyl)-4-hydroxy-N-(2-methylpropyl)benzamide.

    Reduction: Formation of 3-(ethylthiol)-4-methoxy-N-(2-methylpropyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-(Ethylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide
  • 3-(Ethylsulfamoyl)-4-hydroxy-N-(2-methylpropyl)benzamide
  • 3-(Ethylsulfamoyl)-4-methoxy-N-(2-ethylpropyl)benzamide

Uniqueness

3-(Ethylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylsulfamoyl group, methoxy group, and isobutyl group makes it a valuable compound for various applications.

Properties

IUPAC Name

3-(ethylsulfamoyl)-4-methoxy-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-5-16-21(18,19)13-8-11(6-7-12(13)20-4)14(17)15-9-10(2)3/h6-8,10,16H,5,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEATBZLERZTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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